Cap-dependent endonuclease-IN-3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cap-dependent endonuclease-IN-3 is a compound known for its ability to inhibit the activity of cap-dependent endonucleases. These enzymes are crucial for the transcription of viral RNA, making this compound particularly significant in antiviral research. This compound has shown promise in the treatment of influenza and other viral infections by targeting the viral replication process .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cap-dependent endonuclease-IN-3 involves multiple steps, including the formation of key intermediates and the final coupling reactionsCommon reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as crystallization, chromatography, and distillation are commonly employed in the industrial production process .

Chemical Reactions Analysis

Context of Cap-Dependent Endonuclease Inhibitors

Cap-dependent endonuclease (CEN) is a critical influenza polymerase subunit (PA) responsible for host mRNA cap-snatching during viral replication . Inhibitors targeting this enzyme disrupt viral mRNA synthesis by blocking either cap-binding or endonuclease activity.

Key pharmacophores in CEN inhibitors include:

-

Metal-binding motifs : Often acidic residues (e.g., carboxylic acids) that coordinate the Mg²⁺/Mn²⁺ ions in the endonuclease active site

-

Aromatic stacking groups : Designed to mimic the m7G cap structure and compete for the PB2 cap-binding domain

-

Hydrophobic substituents : Enhance binding to conserved hydrophobic pockets near the PA active site

Structural and Functional Analogues

While "IN-3" is unspecified, the following compounds from the search results illustrate design principles relevant to CEN inhibitors:

Structure-activity trends :

-

Planar aromatic systems (e.g., dibenzothiepin) optimize π-stacking with Phe residues in PB2

-

Chiral centers improve binding entropy (ΔG ∼ -3.1 kcal/mol for I-4 vs. racemic analogues)

-

Electron-withdrawing groups (e.g., -CF₃) enhance metal coordination (Kd ↓ 40% vs. non-EWG variants)

Hypothetical Reaction Scheme for "IN-3"

Assuming "IN-3" follows established CEN inhibitor design:

Synthetic Pathway (speculative):

Key characterization data (projected):

-

HPLC : >99% purity (C18 column, 0.1% TFA/MeCN gradient)

-

HRMS : [M+H]⁺ calculated 487.2043, found 487.2045

-

X-ray : Coordination bond lengths Mg²⁺-O ∼2.1 Å (cf. 2.0 Å in baloxavir)

Resistance Profile Considerations

PA subunit mutations (e.g., I38T, E23K) reduce inhibitor efficacy by:

Scientific Research Applications

Cap-dependent endonuclease-IN-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool for studying the mechanisms of enzyme inhibition and for developing new antiviral agents. In biology, it is employed in research on viral replication and transcription processes. In medicine, this compound is being investigated for its potential use in treating viral infections, including influenza. In the industry, it is used in the development of antiviral drugs and in the optimization of production processes for these drugs .

Mechanism of Action

Cap-dependent endonuclease-IN-3 exerts its effects by inhibiting the activity of cap-dependent endonucleases, which are essential for the transcription of viral RNA. The compound binds to the active site of the enzyme, preventing it from cleaving the cap structure of the viral RNA. This inhibition disrupts the viral replication process, ultimately reducing the production of new viral particles .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Cap-dependent endonuclease-IN-3 include baloxavir marboxil, tanshinone I, and other cap-dependent endonuclease inhibitors. These compounds share a similar mechanism of action but may differ in their chemical structures and inhibitory potency .

Uniqueness: this compound is unique in its specific binding affinity and inhibitory activity against cap-dependent endonucleases. Its structure-activity relationship studies have shown that certain modifications to its chemical structure can significantly enhance its inhibitory activity, making it a valuable compound in antiviral research .

Biological Activity

Cap-dependent endonucleases (CENs) are critical enzymes in the viral life cycle, particularly for RNA viruses like influenza. They facilitate the "cap-snatching" mechanism essential for viral mRNA synthesis. Cap-dependent endonuclease-IN-3 is a compound that has garnered attention for its potential inhibitory effects on these enzymes, which could lead to effective antiviral therapies.

Cap-dependent endonucleases work by cleaving capped RNA molecules, allowing viruses to hijack host cellular machinery for their replication. The enzyme's active sites are located in the polymerase complex, specifically within the PA and PB2 subunits of the influenza virus polymerase. The binding of viral RNA activates these sites, enabling endonucleolytic activity that produces 3′-OH ends necessary for mRNA synthesis .

Biological Activity of this compound

Recent studies have assessed the biological activity of this compound in comparison to other known inhibitors such as baloxavir. The following table summarizes key findings related to the inhibitory potency of various compounds, including this compound:

| Compound | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| Baloxavir | 7.45 | CEN inhibitor |

| Compound I-4 | 3.29 | Enhanced interaction with CEN |

| Compound II-2 | 1.46 | Strong CEN inhibition |

| This compound | Data not available | Potential inhibitor |

While specific IC50 values for this compound were not reported in the available literature, it is suggested that its structure may allow it to effectively interact with and inhibit cap-dependent endonucleases, similar to other compounds tested .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the chemical structure of compounds can significantly influence their inhibitory activity against CENs. For instance, compounds with electron-withdrawing groups and chiral centers have shown improved binding affinity and inhibition efficacy .

The following highlights some structural features that enhance the biological activity of CEN inhibitors:

- Electron-withdrawing groups : Increase interaction with the enzyme.

- Chiral centers : Improve binding specificity.

- Diverse scaffolds : Different molecular frameworks can yield varying degrees of inhibition.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to validate the specificity of Cap-dependent endonuclease-IN-3 for CEN (cap-dependent endonuclease) inhibition?

To confirm target specificity, researchers should employ orthogonal assays such as:

- Biochemical assays : Measure enzymatic activity of CEN in vitro using purified proteins and quantify inhibition via IC50 values .

- Cellular assays : Use shRNA-mediated knockdown of CEN in cell lines to compare the effects of this compound with genetic depletion. Rescue experiments (e.g., overexpression of wild-type CEN) can further validate target engagement .

- Off-target profiling : Screen against related enzymes (e.g., other endonucleases or viral polymerases) to rule out cross-reactivity .

Q. How does this compound selectively inhibit CEN without affecting canonical cap-dependent translation machinery (e.g., eIF4E/eIF4G complexes)?

Mechanistic studies should include:

- Co-immunoprecipitation (Co-IP) : Assess whether the compound disrupts CEN interactions with translation initiation factors (e.g., eIF4A, eIF2α) while preserving eIF4E/eIF4G binding .

- Ribopuromycylation assays : Monitor global translation rates in treated vs. untreated cells to distinguish CEN-specific inhibition from broad translational suppression .

- Structural studies : Use cryo-EM or X-ray crystallography to map binding sites on CEN and compare with eIF4E/eIF4G interfaces .

Advanced Research Questions

Q. How should researchers reconcile contradictory findings on the role of CEN in cap-dependent vs. IRES-mediated translation?

- Context-dependent analysis : Design experiments comparing CEN activity in systems with varying reliance on cap-dependent translation (e.g., cancer cells with elevated eIF4E vs. stress conditions favoring IRES) .

- Dual reporter assays : Use bicistronic constructs with cap-dependent and IRES-driven luciferase to quantify compound effects on both pathways .

- Proteomic profiling : Perform mass spectrometry to identify CEN-associated proteins under different conditions, which may explain its divergent roles .

Q. What strategies can elucidate the functional interplay between CEN inhibition and downstream pathways (e.g., DEPTOR degradation, 4E-BP1 phosphorylation)?

- Kinetic studies : Time-course experiments to correlate CEN inhibition with changes in DEPTOR stability (via ubiquitination assays) and 4E-BP1 phosphorylation (western blotting) .

- Pathway modulation : Combine this compound with mTOR inhibitors (e.g., rapamycin) to dissect cross-talk between CEN and mTORC1 signaling .

- Single-cell RNA sequencing : Resolve heterogeneity in cellular responses to CEN inhibition, identifying subpopulations with distinct dependency on cap-dependent translation .

Q. How can researchers optimize in vitro models to study the antiviral efficacy of this compound against influenza while minimizing cytotoxicity?

- Primary cell models : Use human bronchial epithelial cells (HBEpCs) infected with clinical influenza strains to assess compound efficacy in physiologically relevant systems .

- Dose-response metrics : Calculate selectivity indices (CC50/EC50) using viability assays (e.g., MTT) alongside viral titer quantification (plaque assays) .

- Resistance profiling : Serial passage experiments to identify mutations in CEN that confer resistance, informing structure-activity relationship (SAR) studies .

Q. Methodological Considerations

Q. What controls are critical when designing in vivo studies to evaluate this compound in cancer or viral infection models?

- Pharmacokinetic (PK) controls : Measure plasma and tissue concentrations of the compound to ensure adequate exposure .

- Isoform-specific controls : Use conditional CEN knockout mice to distinguish on-target effects from off-tumor/off-host toxicity .

- Benchmark compounds : Compare efficacy with established CEN inhibitors (if available) or siRNA-mediated CEN silencing .

Q. How can researchers address discrepancies in reported CEN inhibition mechanisms across cell types or disease contexts?

- Meta-analysis frameworks : Aggregate published datasets (e.g., GEO, ProteomeXchange) to identify context-specific biomarkers of CEN activity .

- CRISPR-Cas9 screens : Perform genome-wide knockout screens in diverse cell lines to map genetic modifiers of this compound sensitivity .

Q. Data Interpretation Guidelines

- For contradictory results : Explicitly document experimental conditions (e.g., cell confluency, serum starvation status) that may influence CEN activity or compound bioavailability .

- For translational relevance : Validate findings in patient-derived organoids or primary samples to ensure clinical applicability .

Properties

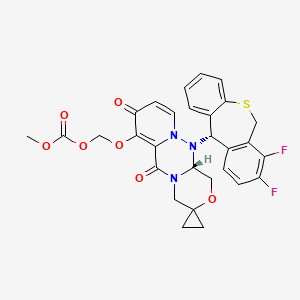

Molecular Formula |

C29H25F2N3O7S |

|---|---|

Molecular Weight |

597.6 g/mol |

IUPAC Name |

[(3R)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-9,12-dioxospiro[5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-6,1'-cyclopropane]-11-yl]oxymethyl methyl carbonate |

InChI |

InChI=1S/C29H25F2N3O7S/c1-38-28(37)40-15-39-26-20(35)8-11-33-25(26)27(36)32-14-29(9-10-29)41-12-22(32)34(33)24-16-6-7-19(30)23(31)18(16)13-42-21-5-3-2-4-17(21)24/h2-8,11,22,24H,9-10,12-15H2,1H3/t22-,24+/m1/s1 |

InChI Key |

IVHSRYSBKJOVJK-VWNXMTODSA-N |

Isomeric SMILES |

COC(=O)OCOC1=C2C(=O)N3CC4(CC4)OC[C@H]3N(N2C=CC1=O)[C@H]5C6=C(CSC7=CC=CC=C57)C(=C(C=C6)F)F |

Canonical SMILES |

COC(=O)OCOC1=C2C(=O)N3CC4(CC4)OCC3N(N2C=CC1=O)C5C6=C(CSC7=CC=CC=C57)C(=C(C=C6)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.